

Emulphor vs. Tween 80: A Comprehensive Guide to Enhancing Drug Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

The effective oral delivery of poorly water-soluble drugs remains a significant hurdle in pharmaceutical development. Two non-ionic surfactants, **Emulphor**® (a polyoxyethylated castor oil, also known by the trade name Cremophor® EL) and Tween® 80 (Polysorbate 80), have emerged as critical tools for formulators to enhance the solubility and subsequent bioavailability of these challenging compounds. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in the rational selection of an appropriate bioavailability enhancer.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of **Emulphor** and Tween 80 is crucial for their effective application in drug formulation. Both are non-ionic surfactants, but they differ in their chemical composition, which in turn influences their performance characteristics such as their Hydrophile-Lipophile Balance (HLB).



Property	Emulphor (Cremophor EL)	Tween 80 (Polysorbate 80)	
Chemical Name	Polyoxyethylated Castor Oil	Polyoxyethylene (20) sorbitan monooleate	
CAS Number	61791-12-6	9005-65-6	
HLB Value	12-14[1]	15.0[2]	
Appearance	Pale yellow, oily liquid	Amber-colored, viscous liquid	
Solubility	Soluble in water, ethanol, and various organic solvents.	Readily soluble in water and ethanol.	
Primary Composition	A complex mixture of hydrophobic (fatty acid esters of glycerol polyethylene glycol) and hydrophilic (polyethylene glycols and glycerol ethoxylates) components.[3]	Derived from polyethoxylated sorbitan and oleic acid.	

Mechanisms of Bioavailability Enhancement

Both **Emulphor** and Tween 80 employ multiple mechanisms to improve the oral bioavailability of poorly soluble drugs. These primarily involve enhancing drug solubilization in the gastrointestinal tract and increasing permeability across the intestinal epithelium.

Micellar Solubilization

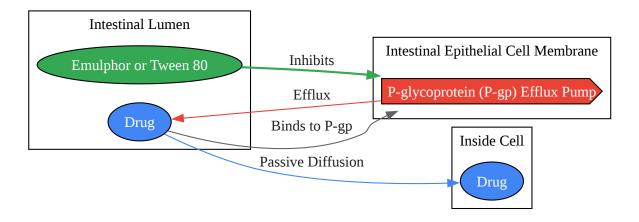
Above their critical micelle concentration (CMC), both surfactants self-assemble into spherical micelles in aqueous environments. The hydrophobic cores of these micelles can encapsulate lipophilic drug molecules, effectively increasing their concentration in the gastrointestinal fluids and creating a higher concentration gradient for passive diffusion across the intestinal membrane.[4]

Inhibition of P-glycoprotein (P-gp) Efflux Pump

P-glycoprotein is an efflux transporter protein expressed on the apical membrane of intestinal epithelial cells. It actively pumps a wide range of xenobiotics, including many drug molecules, back into the intestinal lumen, thereby limiting their absorption. Both Tween 80 and **Emulphor**



have been shown to inhibit the function of P-gp.[5] This inhibition increases the intracellular concentration of P-gp substrate drugs, leading to enhanced net absorption.



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Mechanism of P-gp Inhibition by Surfactants.

Comparative Performance Data

Direct, head-to-head in vivo comparative studies for a wide range of drugs are limited. The following tables summarize available data on solubility enhancement and in vivo bioavailability, providing an indirect comparison of the two surfactants.

Solubility Enhancement



Drug	Surfactant	Concentration (% w/v)	Solubility Enhancement (fold)	Reference
Ezetimibe	Cremophor EL	1	~150	[6]
Ezetimibe	Tween 80	1	~120	[6]
Midazolam	Cremophor EL	0.03	- (Reduced intrinsic clearance by ~30%)	[7]
Midazolam	Tween 80	0.03	- (Reduced intrinsic clearance by ~25%)	[7]

Note: The study on midazolam investigated the impact on metabolism (intrinsic clearance), which can indirectly affect bioavailability. A reduction in clearance can lead to increased systemic exposure.

In Vivo Bioavailability Enhancement (Indirect Comparison)



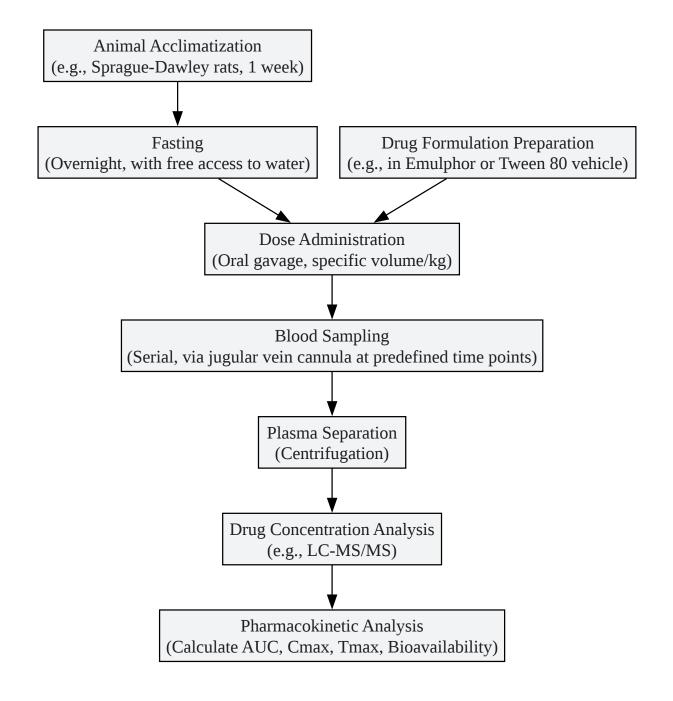
Drug	Formulation Vehicle	Animal Model	Oral Bioavailability (%)	Reference
Paclitaxel	Cremophor EL:ethanol (Taxol®)	Rats	<2	[8]
Paclitaxel	Tween 80-based mixed micelles	Rats	~12 (6-fold increase vs. Taxol®)	[8]
Digoxin	10% Tween 80 in ethanol/saline	Rats	AUC increased by 61% vs. control	[9]
SR13668	No surfactant (suspension)	Rats	<1	[10]
SR13668	PEG400:Labraso I® (1:1 v/v)	Rats	~26	[10]

Note: The data for paclitaxel and digoxin with Tween 80 suggest significant bioavailability enhancement. The commercial formulation of paclitaxel uses Cremophor EL, although its oral bioavailability is very low. The SR13668 data is included to show the dramatic effect a suitable vehicle can have on bioavailability.

Experimental Protocols In Vivo Bioavailability Study (Oral Gavage in Rats)

This protocol outlines a typical procedure for assessing the in vivo oral bioavailability of a drug formulated with a surfactant.





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Workflow for an In Vivo Bioavailability Study.

Detailed Methodology:

 Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. They should be acclimatized for at least one week before the experiment.



- Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
- Fasting: Rats are fasted overnight (approximately 12-16 hours) before dosing, with continued access to water.
- Formulation Preparation: The test drug is dissolved or suspended in the desired vehicle (e.g., 10% Tween 80 in saline or a specific concentration of **Emulphor** in water). The formulation should be prepared fresh on the day of the experiment.[11]
- Dosing: A single oral dose is administered via gavage using a suitable gavage needle (e.g., 18-gauge for rats). The dosing volume is typically 5-10 mL/kg body weight.[12][13]
- Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.
- Sample Analysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key
 pharmacokinetic parameters, including the area under the curve (AUC), maximum
 concentration (Cmax), and time to maximum concentration (Tmax). Absolute bioavailability
 (F%) is calculated by comparing the AUC after oral administration to the AUC after
 intravenous administration of the drug.

In Vitro Permeability Assay (Caco-2 Cells)

This assay is used to assess the potential of a compound to be a P-gp substrate and the ability of surfactants to inhibit P-gp mediated efflux.

Detailed Methodology:



- Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.[14]
- Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[14]
- Transport Studies:
 - The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
 - To assess P-gp inhibition, the experiment is repeated in the presence of the surfactant (e.g., Tween 80 or **Emulphor**) in the apical chamber. A known P-gp inhibitor like verapamil can be used as a positive control.[7]
 - Samples are taken from the receiver chamber at specific time points.
- Sample Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.
- Data Analysis:
 - The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
 - The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[14]
 - A significant reduction in the efflux ratio in the presence of the surfactant indicates its inhibitory effect on P-gp.

Formulation Considerations

 Toxicity and Hypersensitivity: Cremophor EL has been associated with a higher incidence of hypersensitivity reactions upon intravenous administration compared to Tween 80.[2] This is



an important consideration for parenteral formulations and may also be relevant for oral formulations, especially at high concentrations.

- Stability: Both surfactants can undergo degradation, particularly oxidation, which can be influenced by factors like light, temperature, and the presence of metal ions.[2] The stability of the final formulation should be thoroughly evaluated.
- Self-Emulsifying Drug Delivery Systems (SEDDS): Both Emulphor and Tween 80 are key components in the formulation of SEDDS and self-microemulsifying drug delivery systems (SMEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][15][16] The choice between Emulphor and Tween 80 in a SEDDS formulation will depend on the specific oil phase and the desired droplet size of the resulting emulsion.

Conclusion

Both **Emulphor** and Tween 80 are effective non-ionic surfactants for enhancing the oral bioavailability of poorly soluble drugs. Their primary mechanisms of action involve micellar solubilization and inhibition of the P-gp efflux pump.

- Tween 80, with its higher HLB value, is generally a very effective emulsifier for oil-in-water systems and has a well-documented role as a P-gp inhibitor.
- **Emulphor** (Cremophor EL) also possesses good emulsifying properties and has been shown to inhibit P-gp. It has a long history of use in pharmaceutical formulations, most notably in the intravenous formulation of paclitaxel.

The selection between **Emulphor** and Tween 80 should be made on a case-by-case basis, considering the physicochemical properties of the drug, the desired formulation type, and potential toxicity concerns. For oral formulations, both surfactants offer significant potential to overcome the challenges of poor drug solubility and permeability. It is recommended to perform initial screening studies to evaluate the solubility enhancement of the target drug in both surfactants to guide the selection process. Furthermore, for drugs that are known P-gp substrates, the P-gp inhibitory activity of the chosen surfactant can provide an additional mechanism for bioavailability enhancement.



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